molecular formula C14H11ClN2OS B073960 Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- CAS No. 4921-83-9

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-

Cat. No. B073960
CAS RN: 4921-83-9
M. Wt: 290.8 g/mol
InChI Key: IZEIGTLVMJBUQC-UHFFFAOYSA-N
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Description

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio- is a compound with a molecular formula of C15H12ClNO2S. It is commonly used in scientific research as a reagent for the synthesis of various compounds.

Scientific Research Applications

Structural and Chemical Properties

Research on compounds similar to urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-, often focuses on their crystal structure, demonstrating diverse molecular geometries and interactions. For instance, studies have revealed that the bromophenyl and chlorophenyl groups lie in specific positions relative to the urea carbonyl oxygen atom, which influences their crystal packing through intermolecular hydrogen bonding, contributing to their stability and reactivity (Yamin & Mardi, 2003). Similar investigations into benzoylurea pesticides, such as flufenoxuron, have highlighted the significance of dihedral angles between molecular rings, impacting their pesticidal properties and interactions with biological targets (Jeon et al., 2014).

Biological Activity and Applications

Derivatives of urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-, have been studied for their potential in various biological applications. Some compounds in this family have been evaluated for antiacetylcholinesterase activity, indicating potential utility in treating conditions such as Alzheimer's disease due to their inhibitory effects on the acetylcholinesterase enzyme, which is crucial for neurotransmission (Vidaluc et al., 1994). Furthermore, the structural analysis of these compounds, including the investigation of their vibrational and electronic characteristics, supports their potential in non-linear optical (NLO) applications due to significant hyperpolarizability, indicating their suitability for advanced materials science applications (Lestard et al., 2015).

Environmental and Agricultural Implications

In the agricultural sector, research has been conducted on benzoylphenylurea insecticides, evaluating their effects on pest populations and non-target species. These studies assess the environmental safety and specificity of such compounds, which are designed to interfere with insect molting processes, demonstrating a unique mode of action compared to traditional insecticides (Mulder & Gijswijt, 1973).

properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEIGTLVMJBUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197724
Record name Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-

CAS RN

4921-83-9
Record name N-[[(4-Chlorophenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4921-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF K-1477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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